Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-chlorophenyl)methyl)piperidine-4-carboxylate
CAS No.: 690640-67-6
Cat. No.: VC6012107
Molecular Formula: C25H31ClN2O3S
Molecular Weight: 475.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690640-67-6 |
|---|---|
| Molecular Formula | C25H31ClN2O3S |
| Molecular Weight | 475.04 |
| IUPAC Name | ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-chlorophenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C25H31ClN2O3S/c1-3-31-25(30)17-11-13-28(14-12-17)23(18-7-6-8-19(26)15-18)22-20-9-4-5-10-21(20)32-24(22)27-16(2)29/h6-8,15,17,23H,3-5,9-14H2,1-2H3,(H,27,29) |
| Standard InChI Key | JZEBBYRDTLESQJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(SC4=C3CCCC4)NC(=O)C |
Introduction
Structural Characteristics and Molecular Composition
Molecular Formula and Weight
The compound’s molecular formula is C<sub>25</sub>H<sub>31</sub>ClN<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 475.04 g/mol. This composition reflects the integration of three key structural components:
-
A piperidine ring (C<sub>5</sub>H<sub>11</sub>N) providing a nitrogen-containing heterocycle.
-
A tetrahydrobenzo[b]thiophene system (C<sub>7</sub>H<sub>7</sub>S) fused with an acetamido group (-NHCOCH<sub>3</sub>).
-
A 3-chlorophenyl substituent (C<sub>6</sub>H<sub>4</sub>Cl) attached via a methylene bridge.
Functional Group Synergy
The ethyl carboxylate group (-COOEt) enhances solubility in organic solvents, while the acetamido moiety facilitates hydrogen bonding with biological targets. The chlorophenyl group introduces steric bulk and electronic effects, potentially improving binding affinity to hydrophobic pockets in enzymes or receptors.
Table 1: Key Functional Groups and Their Roles
| Functional Group | Role in Reactivity/Bioactivity |
|---|---|
| Piperidine ring | Base structure for derivatization |
| Tetrahydrobenzo[b]thiophene | Enhances aromatic stacking interactions |
| 3-Chlorophenyl | Modulates lipophilicity and target binding |
| Ethyl carboxylate | Improves solubility and metabolic stability |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the preparation of the tetrahydrobenzo[b]thiophene precursor. A proposed route includes:
-
Friedel-Crafts Acylation: Introducing the acetamido group to the tetrahydrobenzo[b]thiophene core.
-
Coupling Reaction: Combining the modified thiophene with 3-chlorobenzyl chloride using a palladium catalyst.
-
Piperidine Integration: Attaching the piperidine-4-carboxylate moiety via nucleophilic substitution or reductive amination.
Reactivity and Derivative Formation
The compound undergoes characteristic reactions of its functional groups:
-
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, altering solubility.
-
Alkylation/Acylation: The piperidine nitrogen may react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
-
Chlorophenyl Substitution: Electrophilic aromatic substitution at the chlorophenyl ring could introduce additional substituents for structure-activity studies.
Physicochemical Properties
While experimental data are sparse, properties can be inferred from structural analogs:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the ethyl carboxylate.
-
LogP: Estimated at 3.2–3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Stability: Susceptible to oxidative degradation at the sulfur atom in the thiophene ring under strong oxidizing conditions.
| Target Class | Example Targets | Potential Indications |
|---|---|---|
| Enzymes | COX-2, 5-LOX | Inflammation, pain |
| GPCRs | Dopamine D2, 5-HT1A | Neurodegeneration, mood disorders |
| Ion Channels | TRPV1, NMDA | Neuropathic pain, epilepsy |
Comparative Analysis with Structural Analogs
Chlorophenyl Positional Isomers
Replacing the 3-chlorophenyl group with 2- or 4-chloro isomers alters steric and electronic profiles:
-
2-Chloro Derivative: Increased steric hindrance may reduce receptor binding.
-
4-Chloro Derivative: Enhanced dipole interactions due to symmetrical substitution.
Piperidine Modifications
-
N-Methylation: Reduces basicity, potentially improving CNS penetration.
-
Carboxylate Replacement: Substituting ethyl with methyl groups decreases metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume